3,4-O-Isopropylidene-D-mannitol

Catalog No.
S1548904
CAS No.
3969-84-4
M.F
C9H18O6
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-O-Isopropylidene-D-mannitol

CAS Number

3969-84-4

Product Name

3,4-O-Isopropylidene-D-mannitol

IUPAC Name

1-[5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3

InChI Key

YCOMFYACDCWMMD-UHFFFAOYSA-N

SMILES

CC1(OC(C(O1)C(CO)O)C(CO)O)C

Canonical SMILES

CC1(OC(C(O1)C(CO)O)C(CO)O)C

Nuclear Magnetic Resonance Spectroscopy

Specific Scientific Field: This application falls under the field of Chemistry, specifically Nuclear Magnetic Resonance (NMR) Spectroscopy.

Summary of the Application: 3,4-O-Isopropylidene-D-mannitol is used in the synthesis and characterization of dipropargyl mannitol derivative. This compound is characterized by TLC, FTIR, NMR, and HRMS techniques .

Methods of Application: The 1H NMR spectrum of the compound is then simulated, which affords a spectrum superimposable with the experimental counterpart .

Results or Outcomes: The simulation of the 1H NMR spectrum assists in predicting the dynamic conformation of the alkyne in chloroform .

Bio-Based Polyurethanes

Specific Scientific Field: This application is in the field of Polymer Chemistry and Material Science, specifically in the production of Bio-Based Polyurethanes.

Summary of the Application: 3,4-O-Isopropylidene-D-mannitol is used in the synthesis of bio-based polyurethanes. The incorporation of sugar-derived units into traditional step-growth polymers such as polyamides, polyesters, and polyurethanes is a method to prepare novel biodegradable and biocompatible materials .

Methods of Application: The synthesis of high-molecular-weight linear polymers involves derivatives having the hydroxyl groups appropriately blocked. The sugar units are incorporated into the main chain of the polyurethane .

Cardiovascular and Neurodegenerative Disorders

Specific Scientific Field: This application is in the field of Pharmaceutical Sciences and Medicine, specifically in the treatment of Cardiovascular and Neurodegenerative Disorders.

Summary of the Application: 3,4-O-Isopropylidene-D-mannitol has been found to be useful in the fabrication of medications targeting cardiovascular anomalies, diabetes, as well as neurodegenerative disorders .

Methods of Application: The specific methods of application in this context would involve pharmaceutical formulation and administration, which would be determined based on the specific disorder being treated .

Results or Outcomes: While the specific results or outcomes would depend on the individual patient and the specifics of their condition, the overall aim would be to alleviate symptoms and improve patient health .

Biochemical Research

Specific Scientific Field: This application falls under the field of Biochemistry and Life Sciences.

Summary of the Application: 3,4-O-Isopropylidene-D-mannitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Methods of Application: The specific methods of application would depend on the particular experiment or study being conducted. This could involve using the compound in various biochemical assays or other experimental procedures .

Results or Outcomes: The results or outcomes would vary depending on the specific research context. The use of this compound could potentially contribute to new discoveries or advancements in the field of life sciences .

Synthesis of Dipropargyl Mannitol Derivative

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: 3,4-O-Isopropylidene-D-mannitol is used in the synthesis and characterization of dipropargyl mannitol derivative .

Methods of Application: The compound is characterized by TLC, FTIR, NMR, and HRMS techniques .

Site-Specific Drug Release in the Gastrointestinal Tract

Specific Scientific Field: This application is in the field of Pharmaceutical Sciences and Medicine, specifically in the area of Drug Delivery Systems.

Summary of the Application: 3,4-O-Isopropylidene-D-mannitol has been used in the fabrication of medications for site-specific drug release in the gastrointestinal tract .

Results or Outcomes: While the specific results or outcomes would depend on the individual patient and the specifics of their condition, the overall aim would be to deliver the drug to the specific site in the gastrointestinal tract, thereby improving the efficacy of the treatment .

3,4-O-Isopropylidene-D-mannitol is a derivative of D-mannitol, a sugar alcohol that is commonly used as a sweetener and pharmaceutical excipient. This compound has the molecular formula C9H18O6C_9H_{18}O_6 and a molecular weight of approximately 222.24 g/mol . It appears as a solid at room temperature and has notable physical properties, including a melting point of 85-88 °C and a boiling point of 283.41 °C . The isopropylidene group enhances its stability and solubility, making it useful in various chemical applications.

3,4-O-Isopropylidene-D-mannitol itself doesn't have a known biological function. However, it serves as a valuable precursor for the synthesis of various carbohydrate derivatives with specific functionalities. These derivatives can then be used to study various biological processes, such as carbohydrate metabolism, enzyme function, and protein-carbohydrate interactions [].

, primarily due to its hydroxyl groups. One significant reaction is its isopropylidenation under neutral conditions, which involves treatment with 2,2-dimethoxypropane in a solvent like 1,2-dimethoxyethane . This reaction results in the formation of the isopropylidene acetal, which protects the hydroxyl groups during subsequent reactions.

Additionally, it can undergo cyclocondensation reactions, where it acts as a synthetic building block in the formation of more complex structures . The compound's ability to engage in hydrogen bonding also facilitates its participation in supramolecular chemistry.

The biological activity of 3,4-O-Isopropylidene-D-mannitol has been explored in various studies. As a derivative of D-mannitol, it retains some of the biological properties associated with sugar alcohols, such as being non-toxic and having low caloric value. It has potential applications in drug delivery systems due to its biocompatibility and ability to stabilize certain pharmaceuticals . Furthermore, research indicates that derivatives of D-mannitol can exhibit antioxidant properties, which may contribute to their therapeutic efficacy.

The synthesis of 3,4-O-Isopropylidene-D-mannitol can be achieved through several methods:

  • Isopropylidenation: This method involves treating D-mannitol with 2,2-dimethoxypropane under neutral conditions. This process effectively protects the hydroxyl groups by forming an acetal .
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving other derivatives of mannitol or related sugars .
  • Chemical Modification: Further modifications can include reactions with various reagents to introduce additional functional groups or to create more complex derivatives.

3,4-O-Isopropylidene-D-mannitol finds applications across various fields:

  • Pharmaceuticals: It is used as an excipient in drug formulations due to its stability and compatibility with active pharmaceutical ingredients.
  • Food Industry: As a sugar alcohol derivative, it can be utilized as a low-calorie sweetener.
  • Polymer Chemistry: It serves as a building block for synthesizing branched polyurethanes and other polymeric materials .

Studies on the interactions involving 3,4-O-Isopropylidene-D-mannitol often focus on its hydrogen bonding capabilities. The compound's structure allows for multiple weak hydrogen bonds in solid-state interactions, which are crucial for understanding its behavior in supramolecular chemistry and crystal engineering . These interactions can influence the physical properties and stability of formulations containing this compound.

3,4-O-Isopropylidene-D-mannitol shares similarities with several other compounds derived from mannitol or related sugar alcohols. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
D-MannitolC6H14O6Naturally occurring sugar alcohol; widely used
1,2:5,6-Di-O-isopropylidene-D-mannitolC12H22O8More complex structure; used in polymer synthesis
1-O-Methyl-D-mannitolC7H16O6Methylated derivative; affects solubility

Uniqueness: What sets 3,4-O-Isopropylidene-D-mannitol apart from these compounds is its specific protection of hydroxyl groups through isopropylidene formation. This modification enhances its stability and makes it particularly useful in synthetic applications where protecting functional groups is essential.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

222.11033829 g/mol

Monoisotopic Mass

222.11033829 g/mol

Heavy Atom Count

15

Wikipedia

(1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Dates

Modify: 2023-08-15

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